molecular formula C9H13ClN2 B1479327 4-(Sec-butyl)-6-chloro-2-methylpyrimidine CAS No. 2091639-38-0

4-(Sec-butyl)-6-chloro-2-methylpyrimidine

Cat. No.: B1479327
CAS No.: 2091639-38-0
M. Wt: 184.66 g/mol
InChI Key: WZKBYSLKMQRWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Sec-butyl)-6-chloro-2-methylpyrimidine is a useful research compound. Its molecular formula is C9H13ClN2 and its molecular weight is 184.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-butan-2-yl-6-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-4-6(2)8-5-9(10)12-7(3)11-8/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKBYSLKMQRWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Sec-butyl)-6-chloro-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound's structure, featuring a sec-butyl group and a chlorine atom, suggests possible interactions with biological targets, making it a candidate for various therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives often correlates with their structural features. The SAR studies indicate that modifications in the pyrimidine ring can significantly influence their potency against specific biological targets. For instance, compounds with electron-donating groups at certain positions on the pyrimidine ring have shown enhanced anti-inflammatory properties .

Table 1: Summary of Structural Modifications and Biological Activities

CompoundStructural ModificationBiological ActivityIC50 (μM)
1CyclopropylmethylamideNAPE-PLD inhibitor0.072
2Chloromethyl groupAnti-inflammatory0.04
3DimethylamineCOX-2 inhibitor0.04

Biological Activity Findings

Research has demonstrated that derivatives of pyrimidines exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. In particular, studies focusing on the inhibition of enzymes such as NAPE-PLD and COX-2 reveal that these compounds can modulate lipid signaling pathways and inflammatory responses.

  • NAPE-PLD Inhibition : The compound has been identified as an inhibitor of NAPE-PLD, an enzyme involved in the biosynthesis of bioactive lipids. This inhibition leads to decreased levels of N-acylethanolamines (NAEs), which are implicated in various physiological processes including pain modulation and emotional behavior .
  • Anti-inflammatory Activity : Compounds similar to this compound have shown significant anti-inflammatory effects by inhibiting COX-2 activity. The IC50 values reported for related compounds indicate potent inhibition comparable to established anti-inflammatory drugs like celecoxib .
  • Case Studies : In vivo studies have demonstrated the efficacy of pyrimidine derivatives in reducing inflammation in animal models. For example, compounds were tested in carrageenan-induced paw edema models, showing significant reductions in swelling compared to controls .

Table 2: In Vivo Efficacy of Pyrimidine Derivatives

Study TypeModelTreatment Dose (mg/kg)% Inhibition
Carrageenan EdemaRat Paw Edema1070
Cotton Pellet ModelGranuloma Formation2065

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interaction with key enzymes like NAPE-PLD and COX-2 may involve competitive inhibition or allosteric modulation, leading to altered lipid metabolism and inflammatory signaling pathways.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research indicates that pyrimidine derivatives, including 4-(sec-butyl)-6-chloro-2-methylpyrimidine, possess significant antimicrobial properties. Studies have shown that compounds in this class can inhibit the growth of various bacteria and fungi, suggesting potential use as antimicrobial agents in pharmaceuticals .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This inhibition could lead to the development of new anti-inflammatory drugs .

3. Anticancer Potential
this compound has been explored as an intermediate in the synthesis of compounds with anticancer activity. For instance, it serves as a precursor for synthesizing sorafenib, a drug used in cancer treatment, particularly for renal cell carcinoma and hepatocellular carcinoma .

4. Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies of pyrimidine derivatives have revealed that modifications to the pyrimidine ring can enhance biological activity. The presence of specific substituents, such as the sec-butyl group, influences the potency and selectivity of these compounds against various biological targets .

Agricultural Applications

1. Agrochemical Development
Pyrimidine derivatives, including this compound, are being investigated for their potential as herbicides and fungicides. The structural characteristics of this compound may confer desirable properties for controlling pests and diseases in crops .

2. Plant Growth Regulators
There is ongoing research into the use of pyrimidine derivatives as plant growth regulators. These compounds can modulate plant growth responses, potentially leading to increased agricultural productivity and crop yields .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against various pathogensShowed significant inhibitory effects on bacterial and fungal growth
Anti-inflammatory ResearchAssessed COX enzyme inhibitionDemonstrated effective suppression of COX-1 and COX-2 activities, indicating potential for anti-inflammatory drug development
Synthesis for Anticancer AgentsInvestigated as a sorafenib precursorConfirmed its role in synthesizing effective anticancer drugs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Sec-butyl)-6-chloro-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-(Sec-butyl)-6-chloro-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.